(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol
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Overview
Description
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol is an organic compound with the molecular formula C11H14S It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a methanethiol group is attached to the first carbon of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol typically involves the hydrogenation of naphthalene followed by the introduction of a methanethiol group. One common method is the catalytic hydrogenation of naphthalene using a palladium or platinum catalyst under high pressure and temperature to produce 1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with methanethiol in the presence of a base such as sodium hydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or disulfides.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a methanethiol group.
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanol: Contains a hydroxyl group instead of a methanethiol group.
Uniqueness
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activity. The presence of the thiol group allows for specific interactions with proteins and other biomolecules, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H14S |
---|---|
Molecular Weight |
178.30 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethanethiol |
InChI |
InChI=1S/C11H14S/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2 |
InChI Key |
XRXGVNDPXVBEND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CS |
Origin of Product |
United States |
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